N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide
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Overview
Description
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide is a complex organic compound that features a benzimidazole moiety fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The furan ring is then introduced through a cyclization reaction involving appropriate precursors. The final step involves the coupling of the benzimidazole and furan moieties under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The benzimidazole ring can be hydrogenated to form a dihydrobenzimidazole derivative.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution on the furan ring can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to specific sites on proteins, potentially inhibiting their function or altering their activity. The furan ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and have similar biological activities.
Furan derivatives: Compounds such as furan-2-carboxylic acid and its derivatives are structurally related and exhibit similar chemical reactivity.
Uniqueness
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide is unique due to the combination of the benzimidazole and furan moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler benzimidazole or furan derivatives.
Properties
Molecular Formula |
C25H18N4O4 |
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Molecular Weight |
438.4 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C25H18N4O4/c1-15-9-10-17(24-26-19-7-2-3-8-20(19)27-24)14-21(15)28-25(30)23-12-11-22(33-23)16-5-4-6-18(13-16)29(31)32/h2-14H,1H3,(H,26,27)(H,28,30) |
InChI Key |
MXCIYWZQFCQIMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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